

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 molecular weight and formula

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Compound of Interest

Compound Name: N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

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In-Depth Technical Guide: N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, and practical properties of the fluorescent probe **N-(m-PEG4)-N'-(biotin-PEG3)-Cy5**. This molecule is a versatile tool in biological research and diagnostics, integrating a biotin moiety for high-affinity binding, a Cy5 fluorophore for sensitive detection, and polyethylene glycol (PEG) linkers for enhanced solubility and reduced non-specific interactions.

Core Molecular and Photophysical Properties

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is specifically designed for applications requiring robust and specific fluorescent labeling. The biotin group allows for strong and specific binding to streptavidin or avidin, which can be conjugated to proteins, antibodies, or surfaces. The Cy5 fluorophore provides bright, far-red fluorescence, minimizing background interference from endogenous cellular components. The hydrophilic PEG spacers (PEG4 and PEG3) increase the molecule's solubility in aqueous media and reduce steric hindrance, facilitating efficient binding and labeling.^{[1][2][3][4]}

Table 1: Summary of Quantitative Data

Property	Value	Source(s)
Molecular Formula	C ₅₂ H ₇₆ ClN ₅ O ₉ S	[1][2]
Molecular Weight	982.72 g/mol	[2]
Excitation Maximum (λ _{ex})	~649 nm	[2][3]
Emission Maximum (λ _{em})	~667 nm	[2][3]
Extinction Coefficient	~250,000 cm ⁻¹ M ⁻¹	[3]
Quantum Yield (Φ)	~0.28	[5]
Recommended Storage	2-8°C, dry, sealed	[1]

Experimental Protocols

The primary application of **N-(m-PEG4)-N'-(biotin-PEG3)-Cy5** is in fluorescence-based detection assays such as flow cytometry, fluorescence microscopy, and immunoassays. Below is a detailed protocol for intracellular staining of a target protein in cultured cells for analysis by flow cytometry, a common application for this type of reagent. This protocol assumes the use of a biotinylated primary antibody against the target protein, followed by detection with streptavidin conjugated to a secondary fluorophore or enzyme, or in this case, direct detection using a streptavidin-Cy5 conjugate workflow where **N-(m-PEG4)-N'-(biotin-PEG3)-Cy5** would be pre-complexed with streptavidin. For simplicity, this protocol details a common indirect detection method.

Protocol: Intracellular Staining for Flow Cytometry

Materials:

- Suspension cells (e.g., Jurkat cells)
- Phosphate-Buffered Saline (PBS)
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1% Saponin in PBS)

- Flow Cytometry Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum)
- Biotinylated primary antibody (specific to the intracellular target)
- Streptavidin-Cy5 conjugate (or a streptavidin conjugate to be labeled with **N-(m-PEG4)-N'-(biotin-PEG3)-Cy5**)
- 12x75 mm polystyrene tubes
- Flow cytometer

Procedure:

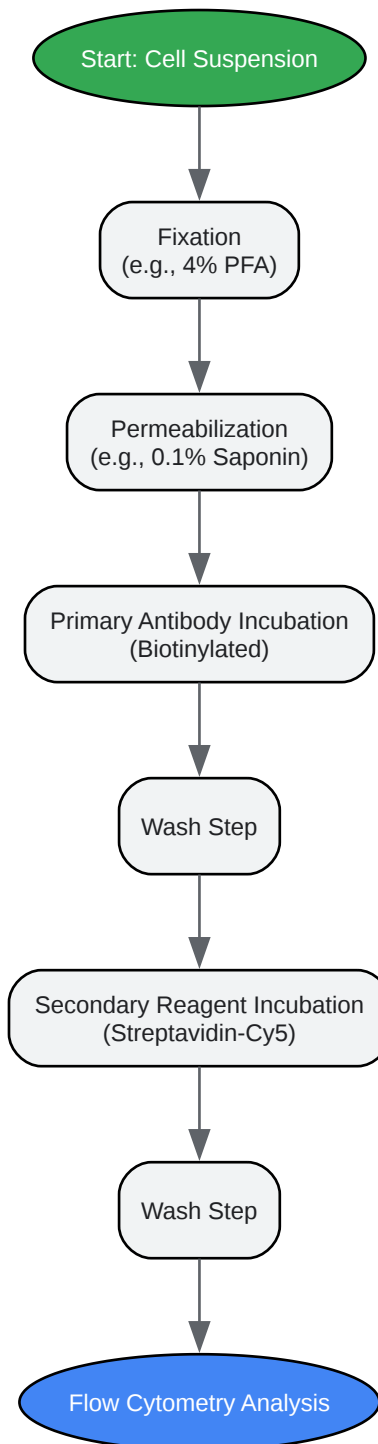
- Cell Preparation:
 - Harvest cultured cells and wash once with PBS.
 - Resuspend the cell pellet in Flow Cytometry Staining Buffer to a concentration of 1×10^6 cells/mL.
 - Aliquot 100 μ L of the cell suspension (1×10^5 cells) into each 12x75 mm tube.
- Fixation:
 - Add 100 μ L of Fixation Buffer to each tube.
 - Vortex gently and incubate for 20 minutes at room temperature, protected from light.
 - Add 1 mL of PBS to each tube, centrifuge at $350 \times g$ for 5 minutes, and discard the supernatant.^[6]
- Permeabilization and Primary Antibody Staining:
 - Resuspend the cell pellet in 100 μ L of Permeabilization Buffer.
 - Add the biotinylated primary antibody at the manufacturer's recommended concentration.
 - Vortex gently and incubate for 30 minutes at room temperature, protected from light.

- Wash the cells twice by adding 1 mL of Flow Cytometry Staining Buffer, centrifuging at 350 x g for 5 minutes, and decanting the supernatant.[6]
- Secondary Staining with Streptavidin-Cy5:
 - Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.
 - Add the streptavidin-Cy5 conjugate (or streptavidin pre-incubated with **N-(m-PEG4)-N'-(biotin-PEG3)-Cy5**) at a pre-optimized concentration (typically 0.25 µg/tube).[6]
 - Vortex gently and incubate for 30 minutes at room temperature, protected from light.
- Final Washes and Analysis:
 - Wash the cells twice with Flow Cytometry Staining Buffer as described in step 3.
 - Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer.
 - Analyze the samples on a flow cytometer equipped with a laser capable of exciting the Cy5 dye (e.g., a 633 nm or 640 nm laser).

Signaling Pathways and Experimental Workflows

The utility of **N-(m-PEG4)-N'-(biotin-PEG3)-Cy5** is rooted in the high-affinity interaction between biotin and streptavidin, which forms the basis of many detection and purification systems in molecular biology. The following diagram illustrates the logical workflow for the intracellular staining protocol described above.

Intracellular Staining Workflow for Flow Cytometry

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Caption: Workflow for intracellular staining using a biotinylated primary antibody and a Cy5-streptavidin conjugate.

Safety and Handling

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is intended for laboratory research use only. While specific toxicity data is limited, it is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[7] Standard laboratory safety precautions should be observed, including wearing personal protective equipment such as gloves, lab coat, and safety glasses. Avoid inhalation of dust and direct contact with skin and eyes. Wash hands thoroughly after handling. [7] Store the compound at 2-8°C in a dry, dark environment to maintain its stability.[1]

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